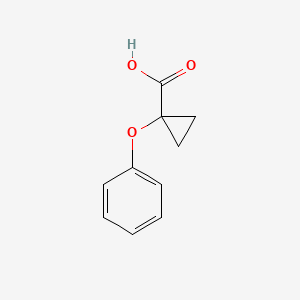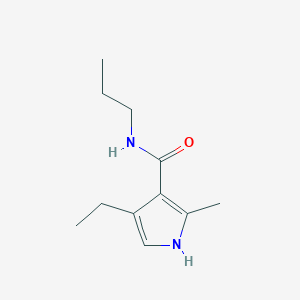
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound with unique properties and diverse potential applications in various scientific fields. Its structure comprises a benzotriazine ring fused to a pyridinylmethyl propanamide moiety, offering distinct chemical behavior and reactivity. This compound has attracted attention in the realm of medicinal chemistry, organic synthesis, and materials science.
作用機序
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139, activating it and initiating a cellular response .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, the compound could modulate the activity of this receptor, potentially altering cellular functions and leading to therapeutic effects .
生化学分析
Biochemical Properties
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide acts as an agonist of GPR139 . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus and habenula, which are regions involved in feeding behavior and mood regulation . The interaction between this compound and GPR139 suggests that it may have potential therapeutic applications in neurological disorders.
Cellular Effects
As an agonist of GPR139, it is likely to influence cell function by activating this receptor . Activation of GPR139 can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the cell type and context .
Molecular Mechanism
The molecular mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its binding to GPR139, acting as an agonist . This binding can lead to the activation of GPR139 and subsequent intracellular signaling pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core through cyclization reactions involving substituted anilines and nitrites under acidic conditions. Once the benzotriazine ring is established, the propanamide moiety can be introduced via coupling reactions with pyridin-3-ylmethyl halides, employing palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial-scale production might adopt a streamlined process optimizing yield and purity. This often includes batch processing with rigorous control of reaction parameters such as temperature, pressure, and pH. The final product can be purified through recrystallization or chromatographic techniques to ensure high purity levels for its intended applications.
化学反応の分析
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes a variety of chemical reactions including:
Oxidation: : The compound can be subjected to oxidative conditions where the benzotriazine ring may form N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring using agents like lithium aluminum hydride.
Substitution: : The pyridin-3-ylmethyl group can be a reactive site for nucleophilic substitution, involving reagents like sodium hydride or alkoxides.
Common Reagents and Conditions
Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions often require inert atmospheres (e.g., nitrogen or argon), elevated temperatures, and solvent systems like dichloromethane or dimethylformamide.
Major Products Formed
Major products from these reactions can vary; oxidative processes may yield N-oxides, reduction can produce hydroxyl derivatives, and substitution reactions might generate a range of functionalized pyridines.
科学的研究の応用
Chemistry
In chemistry, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide serves as a versatile intermediate for synthesizing complex molecules, particularly in heterocyclic chemistry and drug discovery.
Biology
Biologically, this compound can be employed in the development of new therapeutic agents owing to its structural framework, which is conducive to binding with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating diseases by modulating specific molecular pathways.
Industry
Industrially, the compound finds application in material science, especially in the synthesis of polymers and advanced materials with unique electronic properties.
類似化合物との比較
Similar Compounds
Benzotriazine derivatives: : Such as benzotriazinone, which shares the benzotriazine core but differs in substitution patterns.
Pyridinylmethyl amides: : Compounds like N-(pyridin-3-ylmethyl)acetamide, which has a simpler amide structure without the complex ring system.
Uniqueness
What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide apart is its unique combination of the benzotriazine ring and the pyridin-3-ylmethyl propanamide moiety, which imparts distinctive reactivity and a broad spectrum of applications.
There you have it—an intricate dive into this compound
特性
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNAEJOHXIEHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2793867.png)

![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2793871.png)




![5-(3,4-dichlorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2793880.png)

